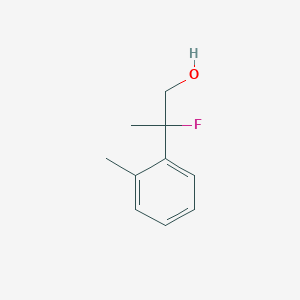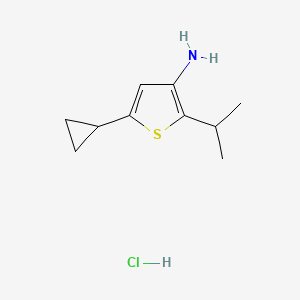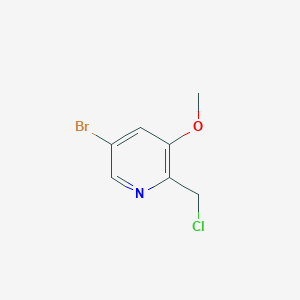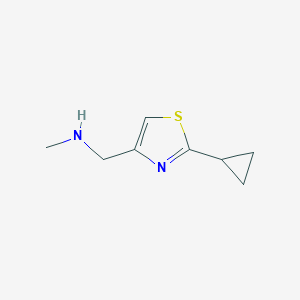
1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a cyclopropyl group, and a methylamine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyclopropylthiazole with N-methylmethanamine in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol or methanol and a temperature range of 50-70°C to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, where halogens or other functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halogenating agents, nucleophiles; reactions often require a catalyst and are conducted at elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated thiazoles, substituted thiazole derivatives.
Scientific Research Applications
1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine has found applications in various scientific domains:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules that target specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine exerts its effects involves interactions with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The cyclopropyl group enhances the compound’s stability and bioavailability, while the methylamine moiety facilitates binding to biological targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
1-(2-Cyclopropylthiazol-4-yl)-N-ethylmethanamine: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Cyclopropylthiazol-4-yl)-N-propylmethanamine: Features a propyl group, offering different steric and electronic properties.
1-(2-Cyclopropylthiazol-4-yl)-N-isopropylmethanamine: Contains an isopropyl group, affecting its reactivity and biological activity.
Uniqueness: 1-(2-Cyclopropylthiazol-4-yl)-N-methylmethanamine stands out due to its balanced combination of stability, reactivity, and bioactivity. The presence of the cyclopropyl group enhances its stability, while the thiazole ring and methylamine moiety contribute to its versatility in chemical reactions and biological interactions.
Properties
CAS No. |
165315-99-1 |
|---|---|
Molecular Formula |
C8H12N2S |
Molecular Weight |
168.26 g/mol |
IUPAC Name |
1-(2-cyclopropyl-1,3-thiazol-4-yl)-N-methylmethanamine |
InChI |
InChI=1S/C8H12N2S/c1-9-4-7-5-11-8(10-7)6-2-3-6/h5-6,9H,2-4H2,1H3 |
InChI Key |
HSKHCKRYKQQUHK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CSC(=N1)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


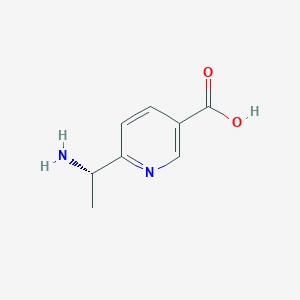

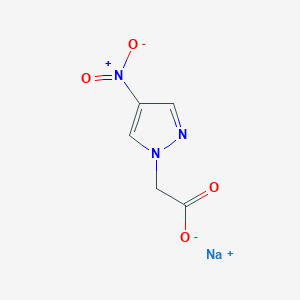
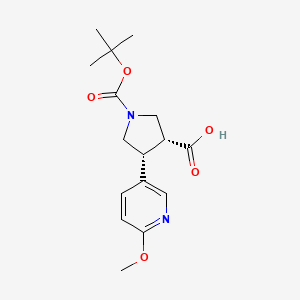
![1,3,2-Dioxaborolane, 2,2',2''-(5,5,10,10,15,15-hexahexyl-10,15-dihydro-5H-tribenzo[a,f,k]trindene-2,7,12-triyl)tris[4,4,5,5-tetramethyl-](/img/structure/B15221340.png)
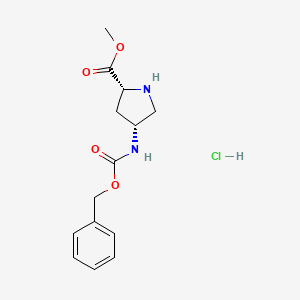
![6-Oxo-5,6-dihydro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B15221349.png)
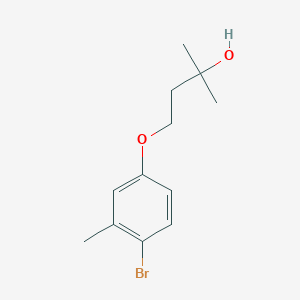
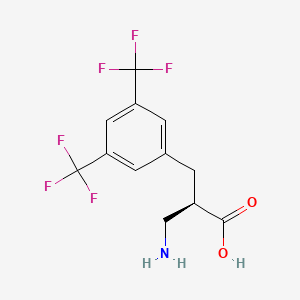
![(4aS,5R,6S,8aS)-5-[(2,5-dimethoxyphenyl)methyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-one](/img/structure/B15221391.png)
